molecular formula C26H29BrN2O4 B11634712 ethyl 5-(acetyloxy)-6-bromo-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate

ethyl 5-(acetyloxy)-6-bromo-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11634712
M. Wt: 513.4 g/mol
InChI Key: UCMLRFCEJFQXEU-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-6-bromo-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core, a bromine atom, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(acetyloxy)-6-bromo-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or dichloromethane.

    Piperidine Introduction: The piperidine moiety is introduced via nucleophilic substitution, where 4-methylpiperidine reacts with a suitable leaving group on the indole core.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetyloxy)-6-bromo-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon, converting the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: De-brominated indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Ethyl 5-(acetyloxy)-6-bromo-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine moiety.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 5-(acetyloxy)-6-bromo-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the indole core can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate: Similar structure but with a benzofuran core instead of an indole core.

    Ethyl (1-methylpiperidin-4-yl)acetate: Contains a piperidine moiety but lacks the indole core and bromine atom.

Uniqueness

Ethyl 5-(acetyloxy)-6-bromo-2-[(4-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate is unique due to the combination of an indole core, a bromine atom, and a piperidine moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C26H29BrN2O4

Molecular Weight

513.4 g/mol

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-[(4-methylpiperidin-1-yl)methyl]-1-phenylindole-3-carboxylate

InChI

InChI=1S/C26H29BrN2O4/c1-4-32-26(31)25-20-14-24(33-18(3)30)21(27)15-22(20)29(19-8-6-5-7-9-19)23(25)16-28-12-10-17(2)11-13-28/h5-9,14-15,17H,4,10-13,16H2,1-3H3

InChI Key

UCMLRFCEJFQXEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=CC=C3)CN4CCC(CC4)C

Origin of Product

United States

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